molecular formula C6H15BF3KOSi B1593138 Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate CAS No. 1027642-28-9

Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate

Cat. No. B1593138
M. Wt: 238.17 g/mol
InChI Key: DJFAQXNICJQMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate (K2TEMTf) is an organoboron compound that is widely used in organic synthesis. It is a versatile reagent that has been used in a variety of processes, including the synthesis of pharmaceuticals, natural products, and organometallic compounds. In addition, K2TEMTf has been used in a variety of scientific research applications, such as in the study of biochemical and physiological effects, and in laboratory experiments. In addition, the advantages and limitations of using K2TEMTf in laboratory experiments will be discussed, as well as potential future directions for its use.

Scientific Research Applications

Potential Applications

  • Cross-Coupling Reactions
    • Field : Organic Chemistry
    • Application Summary : This compound can be used in cross-coupling reactions . Cross-coupling is a common reaction in organic chemistry where two fragments are joined together with the aid of a metal catalyst.
    • Method of Application : The compound serves as a “protected” form of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . In this manner, they represent stable reservoirs for their more reactive counterparts .
    • Results or Outcomes : The use of this compound often affords practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols .

properties

IUPAC Name

potassium;trifluoro(2-trimethylsilylethoxymethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15BF3OSi.K/c1-12(2,3)5-4-11-6-7(8,9)10;/h4-6H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFAQXNICJQMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCC[Si](C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BF3KOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647870
Record name Potassium trifluoro{[2-(trimethylsilyl)ethoxy]methyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2-trimethylsilyl)-ethoxymethyl trifluoroborate

CAS RN

1027642-28-9
Record name Potassium trifluoro{[2-(trimethylsilyl)ethoxy]methyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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